- Parallel synthesis of DAPT derivatives and their γ-secretase-inhibitory activity, Bioorganic & Medicinal Chemistry Letters, 2004, 14(8), 1983-1985
Cas no 94341-55-6 (Methanone, [4-(aminomethyl)phenyl]phenyl-)
94341-55-6 structure
Product Name:Methanone, [4-(aminomethyl)phenyl]phenyl-
Numéro CAS:94341-55-6
Le MF:C14H13NO
Mégawatts:211.259123563766
MDL:MFCD06245504
CID:752328
PubChem ID:2760963
Update Time:2023-10-31
Methanone, [4-(aminomethyl)phenyl]phenyl- Propriétés chimiques et physiques
Nom et identifiant
-
- Methanone, [4-(aminomethyl)phenyl]phenyl-
- (4-(AMINOMETHYL)PHENYL)(PHENYL)METHANONE HYDROCHLORIDE
- [4-(aminomethyl)phenyl]phenylMethanone
- [4-(aminomethyl)phenyl]-phenylmethanone
- 4-(aminomethyl)phenyl)(phenyl)methanone
- [4-(aminomethyl)phenyl]-phenyl-methanone
- AKOS015855169
- 1-(4-BENZOYLPHENYL)METHANAMINE
- CHEMBL4104041
- SCHEMBL203283
- UFQYYMAIVVSKPU-UHFFFAOYSA-N
- 4-aminomethylbenzophenone
- FT-0659298
- 94341-55-6
- 4-(aminomethyl)benzophenone
- DTXSID60375443
- A844926
- (4-(aminomethyl)phenyl)(phenyl)methanone
- [4-(Aminomethyl)phenyl](phenyl)methanone
- 4-Benzoylbenzylamine
- [4-(Aminomethyl)phenyl]phenylmethanone (ACI)
- (4-Aminomethylphenyl)phenylmethanone
- (4-Benzoylphenyl)methanamine
-
- MDL: MFCD06245504
- Piscine à noyau: 1S/C14H13NO/c15-10-11-6-8-13(9-7-11)14(16)12-4-2-1-3-5-12/h1-9H,10,15H2
- La clé Inchi: UFQYYMAIVVSKPU-UHFFFAOYSA-N
- Sourire: O=C(C1C=CC=CC=1)C1C=CC(CN)=CC=1
Propriétés calculées
- Qualité précise: 211.099714038g/mol
- Masse isotopique unique: 211.099714038g/mol
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 1
- Nombre de récepteurs de liaison hydrogène: 2
- Comptage des atomes lourds: 16
- Nombre de liaisons rotatives: 3
- Complexité: 225
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Le xlogp3: 2.1
- Surface topologique des pôles: 43.1Ų
Methanone, [4-(aminomethyl)phenyl]phenyl- PrixPlus >>
| Classification associée | No. | Product Name | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | D331650-100g |
(4-(aminomethyl)phenyl)(phenyl)methanone HCl salt |
94341-55-6 | 95% | 100g |
$2780 | 2024-08-03 | |
| eNovation Chemicals LLC | D331650-100g |
(4-(aminomethyl)phenyl)(phenyl)methanone HCl salt |
94341-55-6 | 95% | 100g |
$2780 | 2025-02-27 | |
| eNovation Chemicals LLC | D331650-100g |
(4-(aminomethyl)phenyl)(phenyl)methanone HCl salt |
94341-55-6 | 95% | 100g |
$2780 | 2025-02-20 |
Methanone, [4-(aminomethyl)phenyl]phenyl- Méthode de production
Méthode de production 1
Conditions de réaction
1.1 Reagents: Ammonia Solvents: Methanol , Tetrahydrofuran ; -33 °C
Référence
Méthode de production 2
Conditions de réaction
1.1 Reagents: Triphenylphosphine Solvents: Tetrahydrofuran , Water ; 1 h, rt → 60 °C
Référence
- Ugi reaction-assisted rapid assembly of affinity-based probes against potential protein tyrosine phosphatases, Chemical Communications (Cambridge, 2012, 48(37), 4453-4455
Méthode de production 3
Conditions de réaction
1.1 Reagents: Potassium carbonate Solvents: Dichloromethane , Water ; 20 min, 1 mbar, 35 °C
Référence
- Synthesis of photoactivable oligosaccharide derivatives from 1,2-cyclic carbamate building blocks and study of their interaction with carbohydrate-binding proteins, Carbohydrate Research, 2021, 508,
Méthode de production 4
Conditions de réaction
1.1 Reagents: Triphenylphosphine , Water
Référence
- Preparation of an antibacterial hydrophilic compounds for fixation to fabrics, plastic, rubber or other materials without damaging mechanical properties of raw materials, United States, , ,
Méthode de production 5
Conditions de réaction
1.1 Reagents: Triphenylphosphine Solvents: Water
Référence
- Antistatic compound, surface treatment method thereof, material, and modified material, China, , ,
Méthode de production 6
Conditions de réaction
1.1 Reagents: Triphenylphosphine , Water
Référence
- Preparation of antibacterial hydrophilic compounds useful for polymer material modification, China, , ,
Méthode de production 7
Conditions de réaction
1.1 Reagents: Triphenylphosphine Solvents: Methanol , Water ; 18 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified, rt
Référence
- Interaction Studies between Carbonic Anhydrase and a Sulfonamide Inhibitor by Experimental and Theoretical Approaches, ACS Medicinal Chemistry Letters, 2022, 13(2), 271-277
Méthode de production 8
Conditions de réaction
1.1 Reagents: Hydrochloric acid Solvents: Ethanol , Water ; 2 h, 80 °C
Référence
- Preparation of 4-oxo-2-thioxo-1,2,3,4-tetrahydro-7-quinazolinecarboxamide derivatives as inhibitors of HIF prolyl hydroxylase, World Intellectual Property Organization, , ,
Méthode de production 9
Conditions de réaction
1.1 Reagents: Poly(methylhydrosiloxane) Catalysts: Triphenylphosphine Solvents: Cyclopentyl methyl ether ; 20 h, 110 °C
1.2 Reagents: Water ; 15 min, 110 °C
1.2 Reagents: Water ; 15 min, 110 °C
Référence
- Sustainable organophosphorus-catalysed Staudinger reduction, Green Chemistry, 2018, 20(19), 4418-4422
Méthode de production 10
Conditions de réaction
1.1 Reagents: Sodium azide Catalysts: Tetrabutylammonium iodide Solvents: Dimethyl sulfoxide ; 8 h, rt
Référence
- Structure-Activity Relationships in the Binding of Chemically Derivatized CD4 to gp120 from Human Immunodeficiency Virus, Journal of Medicinal Chemistry, 2007, 50(20), 4898-4908
Méthode de production 11
Conditions de réaction
Référence
- A chemoselective conversion of alkyl and aryl azides to amines with sodium hydrogen telluride, Chemistry Letters, 1984, (10), 1733-6
Méthode de production 12
Conditions de réaction
1.1 Solvents: Tetrahydrofuran ; 15 h, 60 °C
Référence
- Ortho-Phosphinoarenesulfonamide-Mediated Staudinger Reduction of Aryl and Alkyl Azides, Molecules, 2022, 27(17),
Methanone, [4-(aminomethyl)phenyl]phenyl- Raw materials
- 1-[(4-Benzoylphenyl)methyl]-3,5,7-triaza-1-azoniatricyclo[3.3.1.13,7]decane bromide (1:1)
- 4-Benzoyl benzylamine Hydrochloride
- 4-Methylbenzophenone
- 4-(Bromomethyl)benzophenone
- Methanone, [4-(azidomethyl)phenyl]phenyl-
Methanone, [4-(aminomethyl)phenyl]phenyl- Preparation Products
Methanone, [4-(aminomethyl)phenyl]phenyl- Littérature connexe
-
Huiying Xu,Lu Zheng,Yu Zhou,Bang-Ce Ye Analyst, 2021,146, 5542-5549
-
Xue-Ying Wang,Ying Pei,Min Xie,Zi-He Jin,Ya-Shi Xiao,Yang Wang,Li-Na Zhang,Yan Li,Wei-Hua Huang Lab Chip, 2015,15, 1178-1187
-
Michael Kappl,Paul M. Young,Daniela Traini,Sanyog Jain RSC Adv., 2016,6, 25789-25798
-
Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
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